
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea, also known as THU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of urea derivatives and has been shown to possess a wide range of biochemical and physiological effects that make it an attractive candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases. 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea also inhibits the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research. Some of the effects of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea are as follows:
1. Induction of apoptosis: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to induce apoptosis in various types of cancer cells by activating the caspase pathway.
2. Inhibition of cell proliferation: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
3. Inhibition of angiogenesis: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the formation of new blood vessels by inhibiting the proliferation of endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can be expensive to synthesize, which can limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea, including:
1. Development of more efficient synthesis methods: The current synthesis method for 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can be time-consuming and expensive. Future research could focus on developing more efficient synthesis methods to make 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea more accessible for research.
2. Investigation of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea in combination therapies: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess potent anti-tumor activity, but its efficacy could be improved by combining it with other drugs or therapies.
3. Investigation of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea in animal models: Future research could investigate the efficacy of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea in animal models to determine its potential for clinical use.
4. Investigation of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea in other diseases: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been primarily studied for its anti-tumor activity, but its potential for other diseases, such as viral infections and inflammatory disorders, should be investigated.
Conclusion:
In conclusion, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-tumor, anti-inflammatory, anti-angiogenic, and anti-viral activities make it an attractive candidate for further research. Although 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has some limitations, its potential for clinical use warrants further investigation. Future research could focus on developing more efficient synthesis methods, investigating 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea in combination therapies, and exploring its potential for other diseases.
Méthodes De Synthèse
The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea involves the reaction of p-toluidine with ethylene carbonate, followed by the reaction of the resulting product with m-tolyl isocyanate. This reaction yields 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea as a white crystalline solid with a melting point of 156-158°C. The purity of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can be confirmed by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess various therapeutic properties that make it a promising candidate for further research in the field of medicine. Some of the scientific research applications of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea are as follows:
1. Anti-tumor activity: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
3. Anti-angiogenic activity: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess anti-angiogenic activity by inhibiting the proliferation of endothelial cells and the formation of new blood vessels.
4. Anti-viral activity: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has been shown to possess anti-viral activity against various types of viruses, including HIV-1, HSV-1, and HCV.
Propriétés
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-6-8-16(9-7-14)18(24-11-10-22)13-20-19(23)21-17-5-3-4-15(2)12-17/h3-9,12,18,22H,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNKCRSRZHEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

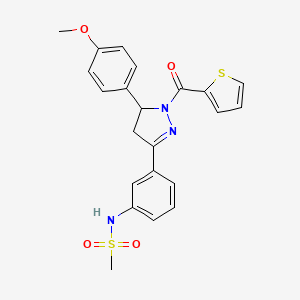
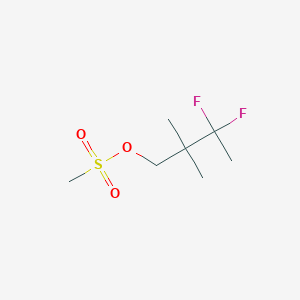
![tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate](/img/structure/B2790475.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2790482.png)
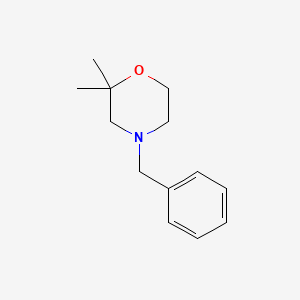
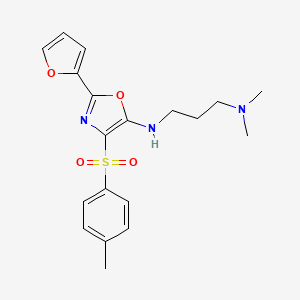
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
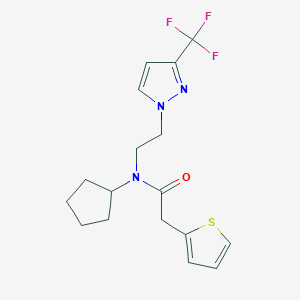
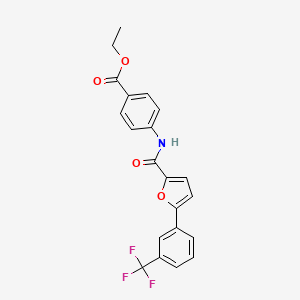
![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)